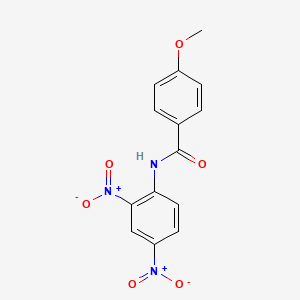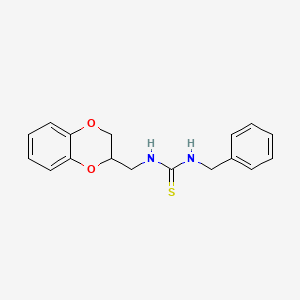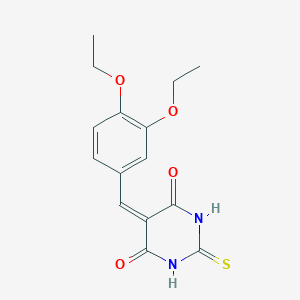![molecular formula C12H12N2O2S2 B4989520 2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBIT, and it is a thienylthio-benzimidazole derivative. MTBIT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of MTBIT is not fully understood. However, studies have shown that MTBIT interacts with various enzymes and proteins, leading to the inhibition of their activity. MTBIT has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTBIT has been shown to possess various biochemical and physiological effects. In vitro studies have shown that MTBIT inhibits the growth of cancer cells and viruses. It has also been found to possess antibacterial and antifungal properties. In vivo studies have shown that MTBIT has a low toxicity profile and does not cause any significant adverse effects. However, further studies are required to determine the long-term effects of MTBIT on human health.
实验室实验的优点和局限性
MTBIT has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. It has also been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs and pesticides. However, MTBIT has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are required to determine its long-term effects on human health.
未来方向
There are several future directions for the study of MTBIT. One potential direction is the development of MTBIT-based drugs for the treatment of cancer and viral infections. Another direction is the development of MTBIT-based pesticides for the control of insect and fungal pests. Further studies are also required to determine the long-term effects of MTBIT on human health and the environment. In addition, the synthesis of new MTBIT derivatives with improved biological activities and lower toxicity profiles should be explored.
合成方法
MTBIT can be synthesized using various methods, including the reaction of 4-methyl-2,5-dioxo-1,2,3,4-tetrahydrothiophene-3-thiol with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 4-methyl-2,5-dioxo-1,2,3,4-tetrahydrothiophene-3-thiol with 1,2-diaminobenzene in the presence of a base and a solvent. The yield of MTBIT using these methods has been reported to be around 70-80%.
科学研究应用
MTBIT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MTBIT has been shown to possess anticancer, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases. In agriculture, MTBIT has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In material science, MTBIT has been used as a precursor for the synthesis of various functional materials, including luminescent materials and conducting polymers.
属性
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8-6-18(15,16)7-11(8)17-12-13-9-4-2-3-5-10(9)14-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORXPNNLZRZKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1h-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)


![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)